molecular formula C4H2ClNO2S B8691063 4-Thiazolecarbonyl chloride, 2,3-dihydro-2-oxo- CAS No. 56417-67-5

4-Thiazolecarbonyl chloride, 2,3-dihydro-2-oxo-

Cat. No.: B8691063
CAS No.: 56417-67-5
M. Wt: 163.58 g/mol
InChI Key: YWCDJWXZCQSDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Thiazolecarbonyl chloride, 2,3-dihydro-2-oxo- is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolecarbonyl chloride, 2,3-dihydro-2-oxo- typically involves the reaction of thiazole derivatives with chlorinating agents. One common method is the reaction of 2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the formation of the desired carbonyl chloride compound .

Industrial Production Methods: In industrial settings, the production of 4-Thiazolecarbonyl chloride, 2,3-dihydro-2-oxo- may involve large-scale chlorination processes using thionyl chloride or other chlorinating agents. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Thiazolecarbonyl chloride, 2,3-dihydro-2-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Thionyl Chloride (SOCl₂): Used for chlorination reactions.

    Nucleophiles (Amines, Alcohols, Thiols): Used for substitution reactions.

    Water: Used for hydrolysis reactions.

Major Products Formed:

    Amides, Esters, Thioesters: Formed from substitution reactions.

    2-Oxo-2,3-dihydro-1,3-thiazole-4-carboxylic acid: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 4-Thiazolecarbonyl chloride, 2,3-dihydro-2-oxo- involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

2-oxo-3H-1,3-thiazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-3(7)2-1-9-4(8)6-2/h1H,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCDJWXZCQSDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)S1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615802
Record name 2-Oxo-2,3-dihydro-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56417-67-5
Record name 2-Oxo-2,3-dihydro-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 29 g of 4-carboxy-4-thiazoline-2-one [Enlenmeyer et al, Helv., Chim. Acta., Vol. 27 (1944), p.1432-6] and 200 ml of thionyl chloride was refluxed for 24 hours and was then cooled. The mixture was vacuum filtered to obtain 21 g of 4-chloroformyl-4-thiazoline-2-one melting at 184°C.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

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